molecular formula C15H19N3OS B2739762 N-(1-cyanocyclohexyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide CAS No. 1223214-30-9

N-(1-cyanocyclohexyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide

Cat. No.: B2739762
CAS No.: 1223214-30-9
M. Wt: 289.4
InChI Key: JCZLZMBMTUYXBK-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide is a complex organic compound characterized by a cyanocyclohexyl group attached to a sulfanylacetamide moiety, which is further linked to a methylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Cyanocyclohexyl Intermediate: The initial step involves the formation of the cyanocyclohexyl intermediate. This can be achieved by reacting cyclohexylamine with cyanogen bromide under controlled conditions to yield 1-cyanocyclohexylamine.

    Synthesis of the Sulfanylacetamide Moiety: The next step involves the synthesis of the sulfanylacetamide moiety. This can be done by reacting 5-methyl-2-pyridinethiol with bromoacetic acid to form 2-(5-methylpyridin-2-ylsulfanyl)acetic acid.

    Coupling Reaction: The final step is the coupling of the cyanocyclohexyl intermediate with the sulfanylacetamide moiety. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The pyridinyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated pyridinyl derivatives.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its derivatives may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The cyanocyclohexyl and pyridinyl groups could play a role in binding to the active site of a target protein, while the sulfanylacetamide moiety could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclohexyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide: can be compared with other compounds having similar structural motifs, such as:

Uniqueness

The presence of the 5-methyl group on the pyridinyl ring and the specific positioning of the sulfanylacetamide moiety make this compound unique. These structural features can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(5-methylpyridin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-12-5-6-14(17-9-12)20-10-13(19)18-15(11-16)7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZLZMBMTUYXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)SCC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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